Cas no 35469-81-9 (rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate)

Technical Introduction: rac-Methyl 2-((1R,3S)-3-aminocyclohexyl)acetate is a chiral cyclohexyl derivative featuring both an ester and an amine functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The (1R,3S) stereochemistry provides a defined spatial orientation, which is critical for enantioselective reactions and the development of biologically active compounds. The methyl ester group enhances solubility in organic solvents, facilitating further derivatization, while the primary amine allows for selective modifications such as amidation or reductive alkylation. This compound is particularly valuable in asymmetric synthesis and medicinal chemistry, where its rigid cyclohexane backbone contributes to conformational control in target molecules. High purity and well-characterized stereochemistry ensure reproducibility in research and industrial applications.
rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate structure
35469-81-9 structure
Product name:rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate
CAS No:35469-81-9
MF:C9H17NO2
MW:171.23678278923
MDL:MFCD34530626
CID:5666786
PubChem ID:160924918

rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate Chemical and Physical Properties

Names and Identifiers

    • 35469-81-9
    • EN300-27727781
    • rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate
    • Cyclohexaneacetic acid, 3-amino-, methyl ester, (1R,3S)-rel-
    • rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate
    • MDL: MFCD34530626
    • Inchi: 1S/C9H17NO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8H,2-6,10H2,1H3/t7-,8+/m1/s1
    • InChI Key: ZBULWEPSBNFXMB-SFYZADRCSA-N
    • SMILES: O(C)C(C[C@@H]1CCC[C@@H](C1)N)=O

Computed Properties

  • Exact Mass: 171.125928785g/mol
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 0.997±0.06 g/cm3(Predicted)
  • Boiling Point: 234.3±13.0 °C(Predicted)
  • pka: 10.36±0.70(Predicted)

rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27727781-10.0g
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate
35469-81-9 95.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-27727781-0.25g
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate
35469-81-9 95.0%
0.25g
$999.0 2025-03-19
Enamine
EN300-27727781-1g
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate
35469-81-9
1g
$1086.0 2023-09-10
Enamine
EN300-27727781-2.5g
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate
35469-81-9 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-27727781-10g
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate
35469-81-9
10g
$4667.0 2023-09-10
Enamine
EN300-27727781-5g
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate
35469-81-9
5g
$3147.0 2023-09-10
Enamine
EN300-27727781-0.5g
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate
35469-81-9 95.0%
0.5g
$1043.0 2025-03-19
Enamine
EN300-27727781-0.1g
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate
35469-81-9 95.0%
0.1g
$956.0 2025-03-19
Enamine
EN300-27727781-0.05g
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate
35469-81-9 95.0%
0.05g
$912.0 2025-03-19
Enamine
EN300-27727781-1.0g
rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate
35469-81-9 95.0%
1.0g
$1086.0 2025-03-19

Additional information on rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate

Rac-Methyl 2-(1R,3S)-3-Aminocyclohexylacetate: A Comprehensive Overview

The compound with CAS No. 35469-81-9, commonly referred to as rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The rac designation indicates that the compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers of the chiral centers present in its structure.

The chemical structure of rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate consists of a cyclohexane ring with specific stereochemistry at positions 1 and 3. The substituents include an amino group at position 3 and an acetate ester group attached to the cyclohexane ring via a methylene bridge. This configuration imparts unique physical and chemical properties to the molecule, making it a valuable compound for various research and industrial applications.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. Researchers have explored its potential as a precursor for more complex molecules or as an intermediate in the synthesis of bioactive compounds. The ability to control stereochemistry during synthesis is crucial for optimizing the compound's properties and ensuring its effectiveness in intended applications.

In terms of synthesis, rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate can be prepared through various methods, including asymmetric catalysis and resolution techniques. These methods allow for the selective formation of enantiopure compounds or their racemic mixtures, depending on the desired outcome. The choice of synthesis method often depends on factors such as scalability, cost-effectiveness, and the availability of starting materials.

The application of this compound spans across multiple disciplines. In pharmacology, it serves as a valuable tool for studying enzyme inhibition and receptor interactions. Its role in drug discovery is particularly notable due to its ability to modulate specific biological pathways. Recent advancements in medicinal chemistry have further underscored its potential in developing novel therapeutic agents targeting various diseases.

Moreover, the biological activity of rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate has been extensively studied. Experimental data suggest that it exhibits promising activity in vitro against certain enzymes and cellular models. These findings have prompted further investigations into its potential therapeutic uses, particularly in areas such as neurodegenerative diseases and cancer.

In conclusion, rac-methyl 2-(1R,3S)-3-aminocyclohexylacetate (CAS No. 35469-81-9) is a versatile compound with significant implications in organic chemistry and pharmacology. Its unique structure, stereochemical properties, and diverse applications make it a focal point for ongoing research. As new insights emerge from cutting-edge studies, this compound continues to pave the way for innovative developments in drug discovery and chemical synthesis.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm